4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Description
4-Methoxy-2-{[4-(3-nitrobenzyl)piperazino]methyl}phenol is a synthetic organic compound featuring a phenolic core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 3-nitrobenzyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, polymer synthesis, or materials science.
Properties
IUPAC Name |
4-methoxy-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-5-6-19(23)16(12-18)14-21-9-7-20(8-10-21)13-15-3-2-4-17(11-15)22(24)25/h2-6,11-12,23H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIVUMNKJGVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach is to start with the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-3-nitrobenzyl alcohol . This intermediate can then be reacted with piperazine in the presence of a suitable catalyst to form the final product . The reaction conditions often involve the use of solvents such as dimethylformamide and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
Oxidation: 4-Methoxy-3-nitrobenzoic acid.
Reduction: 4-Methoxy-3-aminobenzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The piperazine ring can interact with various receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including piperazine derivatives, nitroaromatics, and phenolic intermediates. Key comparisons include:
(a) Ethyl 6-[(4-{4-[{[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} sulfamoyl)pyridin-2-yl]-carbonyl}(methyl)amino]-3-nitrobenzyl}-2-nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate (Compound 11)
- Key Differences :
- Compound 11 contains a sulfamoyl group, pyridine rings, and ester functionalities absent in the target compound.
- The target compound lacks the bulky polyether chains and bis-amide linkages present in Compound 11.
(b) Polymer Based on Piperazino Compounds of Aminoalkylphenone (CAS 886463-10-1)
- Key Differences: The polymer has a high molecular weight and extended backbone due to polymerization, whereas the target compound is a monomer. The polymer’s aminoalkylphenone group replaces the nitrobenzyl and methoxyphenol substituents.
- Similarities: Both incorporate piperazine, a moiety known for enhancing solubility and enabling dynamic conformational changes .
Physicochemical and Conformational Properties
A comparative analysis of key properties is summarized below:
Research Findings and Implications
- Structural Insights : X-ray crystallography (e.g., using ORTEP-3 software) could resolve the target compound’s conformation, though current NMR data indicate dynamic behavior .
- Synthetic Utility : The target compound’s nitro and piperazine groups make it a versatile intermediate for synthesizing polymers or ligands, contrasting with Compound 11’s role in self-assembly processes .
- Computational Modeling : Density-functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, could predict electronic properties but require validation for this specific compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
